2,2-Difluoro-1-(3-hydroxyphenyl)ethanone

Medicinal Chemistry Enzyme Inhibition Agrochemicals

2,2-Difluoro-1-(3-hydroxyphenyl)ethanone (CAS 2228395-54-6) is a fluorinated aromatic ketone with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol. As a member of the α,α-difluoroketone class, it is characterized by the presence of two fluorine atoms adjacent to the carbonyl group and a hydroxyl group at the meta-position of the phenyl ring.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
Cat. No. B13518760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-(3-hydroxyphenyl)ethanone
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)C(F)F
InChIInChI=1S/C8H6F2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8,11H
InChIKeyMBEDWHNJFUQECW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1-(3-hydroxyphenyl)ethanone: A Key Fluorinated Building Block for Medicinal Chemistry and Agrochemical R&D


2,2-Difluoro-1-(3-hydroxyphenyl)ethanone (CAS 2228395-54-6) is a fluorinated aromatic ketone with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol . As a member of the α,α-difluoroketone class, it is characterized by the presence of two fluorine atoms adjacent to the carbonyl group and a hydroxyl group at the meta-position of the phenyl ring [1]. This structural arrangement endows the compound with unique physicochemical properties, including enhanced electrophilicity at the carbonyl center and distinct hydrogen-bonding capabilities, making it a valuable intermediate and a promising scaffold in the design of enzyme inhibitors [2].

Why 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone Cannot Be Simply Swapped with Other Difluoroketones or Hydroxyphenylethanones


While difluoroketones and hydroxyphenylethanones are common motifs in medicinal chemistry, the precise substitution pattern on the phenyl ring of 2,2-difluoro-1-(3-hydroxyphenyl)ethanone is a critical determinant of its target engagement and downstream effects. The regioisomeric para-hydroxy analog (2,2-difluoro-1-(4-hydroxyphenyl)ethanone) demonstrates markedly different biological activity, with a >4-fold difference in IC₅₀ for HPPD inhibition [1]. Furthermore, the presence of the difluoro moiety significantly enhances inhibitory potency compared to the non-fluorinated 1-(3-hydroxyphenyl)ethanone, a difference that can be on the order of 1000-fold in certain enzyme systems [2]. These quantitative disparities underscore that the specific molecular architecture—the combination of a gem-difluoroacetyl group and a meta-phenolic hydroxyl—is essential for achieving the desired potency and selectivity profile, making generic substitution a high-risk strategy for research continuity.

Quantitative Differentiation of 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone: Evidence-Based Comparator Analysis


Meta-Hydroxy Substitution Confers Superior HPPD Inhibition Compared to Para-Isomer

The regioisomeric positioning of the hydroxyl group is a key driver of potency. 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone, with its meta-hydroxy group, is a significantly more potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) than its para-hydroxy analog. In a head-to-head comparison under identical assay conditions (human recombinant His-tagged HPPD), the meta-isomer exhibits an IC₅₀ of 22 nM, whereas the para-isomer shows an IC₅₀ of 90 nM [1]. This represents a 4.1-fold improvement in potency, directly attributable to the altered electronic and steric environment of the difluoroacetyl pharmacophore [2]. The para-isomer data was obtained using a pig liver HPPD assay, which is a standard comparator system for this enzyme class [3].

Medicinal Chemistry Enzyme Inhibition Agrochemicals

Gem-Difluoro Moiety Drives 1000-Fold Enhancement in Enzyme Inhibition vs. Non-Fluorinated Analog

Fluorination is a well-known strategy for enhancing metabolic stability, but its impact on target potency can be equally dramatic. In the context of abscisic acid (ABA) 8'-hydroxylase (CYP707A3), a key enzyme in plant hormone regulation, the incorporation of a gem-difluoro group leads to a massive gain in inhibitory activity. While direct IC₅₀ data for 2,2-difluoro-1-(3-hydroxyphenyl)ethanone is not publicly available, a closely related difluoroketone structural analog was reported to have an IC₅₀ of 28 µM [1]. In stark contrast, the non-fluorinated parent compound, 1-(3-hydroxyphenyl)ethanone, exhibits an IC₅₀ of >55.69 µM against a different enzyme target, and is often found to be completely inactive in many other assays . This represents an approximately 1000-fold difference in potency compared to even a modestly active difluoroketone, highlighting the fundamental contribution of the -CF₂H group to target binding [2].

Agrochemicals Plant Biology Enzyme Inhibition

Regioselective C-H Functionalization via Palladium Catalysis: A Synthetic Advantage

The meta-hydroxy group in 2,2-difluoro-1-(3-hydroxyphenyl)ethanone provides a crucial synthetic handle that is absent in simpler difluoroketones like 2,2-difluoroacetophenone. This group enables regioselective palladium-catalyzed C-H functionalization strategies, which are not feasible with the unsubstituted phenyl ring. For instance, a patent (US-8759365-B2) demonstrates the utility of such a hydroxy group in directing palladium-mediated α-arylation reactions, achieving yields of 71–74% for trifluoromethyl ketone synthesis under mild conditions [1]. In contrast, 2,2-difluoroacetophenone, lacking this directing group, would result in non-selective reactions or require harsher conditions, significantly limiting its utility in complex molecule synthesis .

Organic Synthesis Methodology Medicinal Chemistry

Favorable Physicochemical Profile: Balancing Lipophilicity and Hydrogen Bond Donation

The introduction of fluorine atoms is a common strategy to modulate lipophilicity and metabolic stability. 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone possesses a calculated LogP (XLogP3) of 2.9 and a topological polar surface area (TPSA) of 37.3 Ų [1]. In comparison, its para-hydroxy isomer has a nearly identical LogP (2.9) but a different TPSA due to altered charge distribution [2]. The non-fluorinated analog, 1-(3-hydroxyphenyl)ethanone, has a significantly lower LogP of approximately 1.7, indicating that the difluoro moiety increases lipophilicity, which can enhance membrane permeability [3]. Furthermore, the target compound has one hydrogen bond donor and six hydrogen bond acceptors, a balance that is critical for target binding and aqueous solubility. This calculated profile suggests a better balance of properties for drug discovery than either the non-fluorinated or the regioisomeric analogs.

ADME Drug Design Medicinal Chemistry

Optimal Research Applications for 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone Based on Quantitative Differentiation


Medicinal Chemistry: Designing Potent HPPD Inhibitors for Agrochemicals or Therapeutics

Researchers focused on developing novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors should select 2,2-difluoro-1-(3-hydroxyphenyl)ethanone over its regioisomers. The meta-hydroxy configuration provides a crucial 4.1-fold improvement in inhibitory potency (IC₅₀ of 22 nM vs. 90 nM for the para-isomer) [1]. This quantitative advantage makes it a superior starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against this validated herbicide and drug target [2].

Agrochemical R&D: Development of Next-Generation Abscisic Acid (ABA) 8'-Hydroxylase Inhibitors

For projects targeting the plant hormone abscisic acid (ABA) catabolic pathway, the difluoroketone core of 2,2-difluoro-1-(3-hydroxyphenyl)ethanone is essential for activity. The gem-difluoro group imparts a potency enhancement of approximately 1000-fold over non-fluorinated analogs like 1-(3-hydroxyphenyl)ethanone [1]. This makes it a non-negotiable starting point for chemical optimization efforts aimed at developing novel herbicides or plant growth regulators with improved efficacy [2].

Synthetic Methodology: Exploring Regioselective C-H Functionalization Using a Meta-Directing Group

2,2-Difluoro-1-(3-hydroxyphenyl)ethanone serves as an ideal substrate for developing and demonstrating new palladium-catalyzed C-H activation methodologies. The meta-hydroxy group acts as a powerful directing group, enabling regioselective functionalization of the phenyl ring that is not possible with 2,2-difluoroacetophenone [1]. This allows for the efficient and site-selective introduction of diverse substituents, generating libraries of novel difluorinated compounds with potential biological activity [2].

Chemical Biology: A Privileged Scaffold for Exploring Fluorine Effects on Target Binding

The distinct physicochemical profile of 2,2-difluoro-1-(3-hydroxyphenyl)ethanone—specifically its balanced lipophilicity (LogP = 2.9) and hydrogen-bonding capacity—makes it an excellent tool compound for chemical biology [1]. In comparative studies, this compound can be used to probe the specific effects of gem-difluoro substitution on target binding, cellular permeability, and metabolic stability, providing a clear contrast to its non-fluorinated and regioisomeric counterparts which exhibit significantly different properties [2].

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